2-Methyl-4,6-diphenylpyrimidine
Description
Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research
Pyrimidine, a fundamental six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3, serves as a cornerstone in contemporary chemical and biological research. Its structural motif is integral to life itself, forming the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. mdpi.com Beyond their biological prevalence, pyrimidine derivatives have garnered immense interest from researchers, particularly in the field of medicinal chemistry, due to their wide spectrum of pharmacological activities. mdpi.comnih.gov
The versatile pyrimidine scaffold has been successfully exploited to develop a plethora of therapeutic agents. These compounds exhibit a broad range of biological effects, including anti-inflammatory, antibacterial, antiviral, antihypertensive, and antitumor properties. nih.govarabjchem.org For instance, pyrimidine-based molecules have been engineered as inhibitors of various enzymes crucial for disease progression, such as dihydrofolate reductase and various kinases, leading to potent anticancer drugs. nih.gov The adaptability of the pyrimidine ring allows for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. This has made the synthesis and functionalization of pyrimidine derivatives a highly active area of research, continually fueling the discovery of new and improved therapeutic agents. mdpi.comrsc.org
Significance of 2-Methyl-4,6-diphenylpyrimidine within Advanced Organic Synthesis and Materials Science Contexts
Within the vast family of pyrimidine derivatives, this compound stands out as a molecule of significant interest in the realms of advanced organic synthesis and materials science. Its structure, featuring a central pyrimidine core flanked by two phenyl rings at the 4 and 6 positions and a methyl group at the 2 position, imparts a unique combination of properties. The primary synthetic route to this compound follows a classic condensation reaction between 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and acetamidine (B91507), showcasing a straightforward and efficient assembly of this highly functionalized heterocyclic system.
In the context of advanced organic synthesis , this compound serves as a valuable and versatile building block. The pyrimidine core itself is a robust scaffold, and the attached phenyl and methyl groups provide multiple reactive sites for further chemical transformations. The phenyl rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups to create more complex molecular architectures. This potential for elaboration makes it an important intermediate in the synthesis of larger, polyfunctional molecules for various applications, including the development of novel ligands and pharmacologically active compounds. arabjchem.org
In materials science , the significance of this compound lies in its potential photophysical properties, which are characteristic of highly conjugated, aromatic systems. The extended π-system, encompassing the pyrimidine and the two phenyl rings, suggests that the molecule could exhibit strong fluorescence. mdpi.comnih.gov Compounds with similar diarylpyrimidine structures are investigated for their use as organic luminophores. Such molecules are key components in the development of advanced materials like organic light-emitting diodes (OLEDs), fluorescent sensors, and photoswitches. nih.govnih.gov Furthermore, the rigid, planar nature of the diphenylpyrimidine system can facilitate π-π stacking interactions, promoting self-assembly into ordered supramolecular structures, a critical aspect in the design of organic semiconductors and other functional materials. The nitrogen atoms in the pyrimidine ring also offer potential coordination sites, allowing the molecule to act as a ligand for creating novel organometallic complexes with unique optical or catalytic properties. nih.gov
Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₄N₂ |
| Molecular Weight | 246.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 93-94 °C rsc.org |
Characteristic Spectroscopic Data
| Type | Description |
| ¹H-NMR | Characteristic signals include peaks for the methyl protons (singlet), a unique proton on the pyrimidine ring (singlet), and multiple signals in the aromatic region corresponding to the two phenyl groups. rsc.orgmdpi.com |
| ¹³C-NMR | Resonances are expected for the methyl carbon, the carbons of the pyrimidine ring (with distinct shifts for C2, C4/C6, and C5), and the carbons of the phenyl rings. mdpi.commdpi.com |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound. mdpi.commdpi.com |
| Infrared (IR) | Absorption bands would indicate C-H stretching from the aromatic and methyl groups, and C=N and C=C stretching from the pyrimidine and phenyl rings. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4,6-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-13-18-16(14-8-4-2-5-9-14)12-17(19-13)15-10-6-3-7-11-15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVXYAZRLQCIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355825 | |
| Record name | 2-methyl-4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22114-38-1 | |
| Record name | 2-methyl-4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 4,6 Diphenylpyrimidine and Its Derivatives
Classical and Modern Synthetic Approaches to the Pyrimidine (B1678525) Scaffold
The synthesis of the pyrimidine ring is a well-established area of organic chemistry, with numerous methods developed over the years. These can be broadly categorized into multi-component condensation reactions, which build the heterocyclic ring in a single step from multiple starting materials, and post-modification strategies like cross-coupling reactions, which introduce substituents onto a pre-formed pyrimidine core.
Multi-Component Condensation Reactions for Pyrimidine Ring Formation
Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from simple precursors in a single synthetic operation. Several MCRs are particularly well-suited for the synthesis of the pyrimidine ring system.
The Biginelli reaction, first reported in 1893, is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidines (DHPMs). nih.gov These DHPMs can then be further modified to yield fully aromatic pyrimidines. While the classical Biginelli reaction is a cornerstone of pyrimidine synthesis, various modifications have been developed to improve yields, broaden the substrate scope, and employ more environmentally friendly conditions. nih.govorganic-chemistry.org These modifications often involve the use of different catalysts, such as Lewis acids, or the application of microwave irradiation or ultrasound to accelerate the reaction. nih.govorganic-chemistry.org
For the synthesis of precursors to 2-Methyl-4,6-diphenylpyrimidine, a modified Biginelli approach could involve the reaction of benzaldehyde (B42025), ethyl acetoacetate, and acetamidine (B91507). However, the direct synthesis of the target compound via a classical Biginelli reaction is not the most common route. Instead, modified protocols are often employed. For instance, a four-component modified Biginelli reaction has been developed for the synthesis of C-2 functionalized dihydropyrimidines, which can serve as versatile intermediates. nih.gov These reactions demonstrate the adaptability of the Biginelli condensation to create a diverse library of pyrimidine derivatives. nih.govresearchgate.netasianpubs.orgrsc.org
Table 1: Examples of Modified Biginelli Reactions for Pyrimidine Synthesis
| Catalyst/Condition | Reactants | Product Type | Reference |
| Zinc triflate (Lewis acid) | Substituted aldehyde, 6-substituted-4-hydroxy coumarin, urea/thiourea | Octahydroquinazolinone derivatives | nih.gov |
| Ceric ammonium (B1175870) nitrite (B80452) (CAN) | 2-chlorobenzaldehyde, ethyl acetoacetate, 1-(5-methylisoxazol-3-yl)-3-phenyl thioureas | Isoxazolyl-dihydropyrimidine-thione carboxylates | nih.gov |
| Strontium chloride hexahydrate | Aldehydes, isopropyl acetoacetate, urea/thiourea | Dihydropyrimidine (B8664642) derivatives | nih.gov |
| Microwave irradiation (solvent-free) | Aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, urea/thiourea | Quinazoline derivatives | nih.gov |
A prevalent and effective method for synthesizing 2-amino-4,6-diarylpyrimidines involves the condensation of chalcones (1,3-diaryl-2-propen-1-ones) with guanidine (B92328) derivatives. ajol.inforesearchgate.netarabjchem.orgrasayanjournal.co.in Chalcones, which are readily prepared through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone, serve as the α,β-unsaturated ketone component. arabjchem.orgmdpi.com
In a typical procedure, a substituted chalcone (B49325) is refluxed with guanidine hydrochloride or guanidine carbonate in a suitable solvent like dimethylformamide (DMF). ajol.infoarabjchem.orgrasayanjournal.co.in The reaction proceeds through a Michael addition of the guanidine to the enone system of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. ajol.infovjs.ac.vn This method has been successfully used to synthesize a variety of 2-amino-4,6-diarylpyrimidines with different substituents on the phenyl rings. ajol.infoarabjchem.orgresearchgate.net To obtain the target this compound, acetamidine would be used in place of guanidine.
Table 2: Synthesis of 2-Amino-4,6-diarylpyrimidines from Chalcones and Guanidine
| Chalcone Precursor | Guanidine Source | Solvent | Reaction Conditions | Product | Reference |
| 1,3-diphenylprop-2-en-1-one | Guanidine carbonate | Dimethylformamide (DMF) | Reflux at 160°C for 4 hours | 4,6-diphenyl-pyrimidin-2-ylamine | ajol.info |
| Substituted chalcones | Guanidine hydrochloride | Dimethylformamide (DMF) | Reflux at 50-60°C for 6-7 hours | 4,6-substituted di-(phenyl) pyrimidin-2-amines | arabjchem.org |
| Substituted chalcones | Guanidinium carbonate | Dimethylformamide (DMF) | Reflux for 3 hours | 2-Amino-4,6-substituted-diphenylpyrimidines | rasayanjournal.co.in |
| Substituted chalcones | Guanidine hydrochloride | Water/Ethanol | Microwave irradiation (750W) for 2-3 minutes | 2-amino-4,6-diarylpyrimidines | vjs.ac.vn |
The Pinner synthesis is a classic method for preparing pyrimidines, which involves the condensation of an amidine with a β-dicarbonyl compound. slideshare.netwikipedia.org This reaction is versatile and can be catalyzed by either acids or bases. slideshare.net To synthesize this compound, acetamidine would be reacted with a suitable β-dicarbonyl compound, such as 1,3-diphenyl-1,3-propanedione.
The reaction mechanism typically involves the initial formation of an enamine from the β-dicarbonyl compound, which then undergoes a nucleophilic attack on the amidine carbon. Subsequent cyclization and dehydration lead to the formation of the pyrimidine ring. mdpi.com This method has been widely applied to synthesize a variety of substituted pyrimidines. mdpi.comorganic-chemistry.orgnih.gov Modern variations of this reaction may utilize microwave irradiation or ultrasound to enhance reaction rates and yields. mdpi.com A metal-free approach for the synthesis of multi-substituted pyrimidines from amidines and α,β-unsaturated ketones has also been reported, which proceeds via a tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. rsc.org
Cross-Coupling Strategies for Aryl Substitution
For the synthesis of diaryl-substituted pyrimidines where the direct condensation methods might be challenging or require specific precursors, cross-coupling reactions offer a powerful alternative. These reactions allow for the formation of carbon-carbon bonds by coupling a halogenated pyrimidine with an organometallic reagent.
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds. rsc.orgnih.govnih.govnih.gov It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net
To synthesize this compound using this method, a dihalogenated 2-methylpyrimidine (B1581581), such as 4,6-dichloro-2-methylpyrimidine, would be used as the starting material. google.com This dihalopyrimidine can then be sequentially coupled with phenylboronic acid in two separate Suzuki-Miyaura reactions. The site-selectivity of the coupling can often be controlled by carefully choosing the reaction conditions, such as the catalyst, ligands, base, and solvent. mdpi.comrsc.org For instance, the first coupling might occur preferentially at the more reactive halogen position, followed by the second coupling at the remaining position. This strategy provides a flexible route to unsymmetrically substituted diarylpyrimidines as well. rsc.orgnih.gov
Table 3: Key Components in Suzuki-Miyaura Cross-Coupling for Pyrimidine Arylation
| Component | Examples | Role in Reaction | Reference |
| Pyrimidine Substrate | 5-(4-bromophenyl)-4,6-dichloropyrimidine | The electrophilic coupling partner containing a leaving group (e.g., Cl, Br). | mdpi.com |
| Organoboron Reagent | Phenylboronic acid, Aryl/heteroaryl boronic acids | The nucleophilic coupling partner that provides the aryl group. | mdpi.com |
| Palladium Catalyst | Pd(PPh3)4, XPhosPdG2/XPhos, NiCl2(PCy3)2 | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. | nih.govnih.govmdpi.com |
| Base | K3PO4, K2CO3, Na2CO3 | Activates the organoboron reagent and facilitates the transmetalation step. | nih.govmdpi.com |
| Solvent | 1,4-Dioxane, Toluene, Acetonitrile, THF | Provides the medium for the reaction to occur. | nih.govmdpi.com |
Kumada Coupling Approaches in Pyrimidine Synthesis
The Kumada coupling, a palladium- or nickel-catalyzed cross-coupling reaction, is a foundational method for forming carbon-carbon bonds between Grignard reagents and organic halides. wikipedia.orgorganic-chemistry.org This reaction was one of the first catalytic cross-coupling methods developed and remains a valuable tool for synthesizing unsymmetrical biaryls, making it suitable for introducing the phenyl groups onto a pyrimidine scaffold. organic-chemistry.org The primary advantage of the Kumada coupling is its use of readily available Grignard reagents, which avoids the extra steps required to prepare organozinc compounds for Negishi couplings. organic-chemistry.org
The reaction mechanism involves several key steps: oxidative addition, transmetalation, isomerization, and reductive elimination. slideshare.net While highly effective, a limitation of the Kumada coupling is the incompatibility of Grignard reagents with certain functional groups like ketones, amides, and nitriles. youtube.com
Table 1: Key Features of Kumada Coupling in Heterocyclic Synthesis
| Feature | Description |
|---|---|
| Reaction Type | Cross-coupling |
| Reactants | Grignard reagent (R-MgX), Organic halide (R'-X) |
| Catalysts | Typically Nickel (Ni) or Palladium (Pd) complexes. wikipedia.org |
| Bond Formed | C-C bond |
| Key Advantage | Utilizes readily accessible Grignard reagents. organic-chemistry.org |
For the synthesis of this compound, a potential pathway involves the reaction of a dihalogenated pyrimidine, such as 4,6-dichloro-2-methylpyrimidine, with a phenyl Grignard reagent (e.g., phenylmagnesium bromide) in the presence of a suitable nickel or palladium catalyst.
Palladium-Catalyzed Methods for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are pivotal in modern organic synthesis for the construction of C-C bonds, offering mild reaction conditions and high selectivity. rsc.org These methods are widely used in the synthesis of highly functionalized molecules, including pharmaceuticals. rsc.org
One prominent example is the Suzuki-Miyaura cross-coupling, which effectively couples aryl or vinyl boronic acids with organic halides. nih.gov For instance, the synthesis of C5-substituted pyrimidine nucleosides has been demonstrated using a highly efficient, water-soluble palladium complex for the Suzuki-Miyaura arylation of 5-iodo-2'-deoxyuridine with various aryl boronic acids in water. nih.gov This highlights the potential for palladium catalysis to introduce phenyl groups at specific positions on the pyrimidine ring under mild conditions.
Another significant palladium-catalyzed reaction is the Mizoroki-Heck reaction. Novel palladium(II) complexes with pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have shown high activity and selectivity in this reaction. acs.org These catalysts demonstrate the ongoing innovation in ligand design to improve the efficiency and applicability of palladium-mediated transformations in pyrimidine chemistry. The synthesis of pharmaceuticals approved between 2015 and 2020 frequently involved Pd-catalyzed reactions for creating both C-C and C-N bonds. rsc.org
Nucleophilic Aromatic Substitution on Halogenated Pyrimidine Intermediates
Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic and heteroaromatic rings. wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on an electron-deficient aromatic ring. wikipedia.orgmasterorganicchemistry.com Pyrimidine rings are inherently electron-deficient, making them susceptible to nucleophilic attack, especially when substituted with halogens. The reaction is particularly favored when strong electron-withdrawing groups are present on the ring. wikipedia.org
The synthesis of this compound can be envisioned starting from 4,6-dichloro-2-methylpyrimidine. This key intermediate can be synthesized from 4,6-dihydroxy-2-methylpyrimidine (B75791) by reacting it with a chlorinating agent like thionyl chloride. chemicalbook.com The di-chlorinated pyrimidine can then undergo a nucleophilic aromatic substitution reaction. However, for attaching phenyl groups, a metal-catalyzed cross-coupling reaction is generally more common than a direct SNAr with a phenyl nucleophile.
The SNAr mechanism is highly relevant for introducing other functionalities. For example, pyridines, which are also electron-deficient heterocycles, are highly reactive towards nucleophilic substitution, especially at the ortho and para positions relative to the ring nitrogen. wikipedia.org In pyrimidines, studies on C2 vs. C4 selectivity in nucleophilic substitution show that the C4 position is generally more reactive, which can be explained by frontier molecular orbital theory where the LUMO coefficient is higher on C4. stackexchange.com This regioselectivity is crucial when planning the synthesis of specifically substituted pyrimidines.
Oxidative Dehydrogenation in the Synthesis of Pyrimidine Derivatives
Many synthetic routes to pyrimidines proceed through a dihydropyrimidine intermediate, which must then be aromatized to yield the final pyrimidine product. Oxidative dehydrogenation is the key step to achieve this transformation.
A mild and practical procedure for the oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines has been developed using catalytic amounts of a copper salt (like cupric chloride), potassium carbonate (K₂CO₃), and tert-butylhydroperoxide (TBHP) as the terminal oxidant. acs.orgnih.gov This method is generally applicable and efficient for a wide range of dihydropyrimidine substrates. acs.orgnih.gov While dihydropyrimidines of the Biginelli compound type are often resistant to oxidation, other classes of 1,4-dihydropyrimidines can be readily aromatized using various reagents. clockss.org This process provides a straightforward route to pyrimidine derivatives that might otherwise be difficult to access. clockss.org
Table 2: Reagents for Oxidative Dehydrogenation of Dihydropyrimidines
| Reagent System | Description | Reference |
|---|---|---|
| Cu salt / K₂CO₃ / TBHP | A mild, catalytic system for general oxidation of dihydropyrimidines. | acs.org, nih.gov |
Base-Mediated One-Pot Multicomponent Reactions for 2,4,6-Trisubstituted Pyrimidines
One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like 2,4,6-trisubstituted pyrimidines from simple, readily available starting materials in a single step. researchgate.net These reactions are characterized by the formation of multiple bonds in one operation, leading to high atom economy and operational simplicity.
A base-mediated, transition-metal-free, one-pot reaction has been developed for the synthesis of 2,4,6-trisubstituted pyrimidines. researchgate.net This method involves the condensation of amidine hydrochlorides, aldehydes, and acetylacetone, tolerating a wide range of functional groups and producing the desired pyrimidines in moderate to good yields. researchgate.net For the specific synthesis of this compound, this would involve reacting acetamidine hydrochloride, benzaldehyde (two equivalents), and a suitable 1,3-dicarbonyl compound.
Similarly, acid-catalyzed pseudo five-component reactions have been reported for the one-pot synthesis of 2,4,6-triaryl pyrimidines from a methyl ketone, two equivalents of an aldehyde, and ammonium acetate. researchgate.net Lewis acids can play a crucial role in selectively directing these multicomponent reactions towards either pyridine (B92270) or pyrimidine synthesis. rsc.org
Strategic Functionalization and Derivatization Methods for this compound
Once the core pyrimidine structure is assembled, further modifications can be introduced through various functionalization strategies.
Regioselective Functionalization of Pyrimidinones (B12756618)
Pyrimidinones, which are oxidized derivatives of dihydropyrimidines, are versatile intermediates for further functionalization. nih.gov The pyrimidine ring is a key component in many biologically active molecules, and the ability to selectively modify it is of great importance. nih.gov
The regioselective functionalization of pyrimidinones allows for the introduction of substituents at specific positions. For instance, 4-pyrimidone-2-thioethers are valuable building blocks that enable regioselective functionalization at the C2-position over the more reactive C4-position. nih.gov A one-pot synthesis of these intermediates has been developed through the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. nih.gov
Microwave-assisted, one-pot, three-component reactions have also been used for the regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines. nih.govresearchgate.net These methods often employ catalysts like FeCl₃·6H₂O and demonstrate high regioselectivity, offering rapid and efficient access to complex heterocyclic systems. nih.gov Furthermore, a deconstruction-reconstruction strategy has been developed for pyrimidine diversification, allowing for net C-H functionalization and the transformation of pyrimidines into other heterocycles like pyridines or azoles. nih.gov This approach involves forming a pyrimidinium salt, which can then be cleaved and recyclized with different reagents to introduce diverse functionalities. nih.gov
Carbon-Hydrogen (C-H) Activation for Late-Stage Chemical Diversification
C-H activation has become a powerful tool for the late-stage functionalization of complex molecules, allowing for the direct introduction of new bonds without the need for pre-functionalized substrates. acs.orgnih.gov This approach is particularly valuable for modifying the aryl substituents of this compound.
A significant advancement in the derivatization of phenyl-substituted pyrimidines is the use of photoredox-mediated C-H arylation. nih.govmdpi.comresearchgate.net This green chemistry-compliant method often employs a palladium catalyst and a ruthenium or iridium-based photosensitizer activated by visible light, such as from an LED source. nih.govmdpi.comresearchgate.net The reaction allows for the regioselective phenylation at the ortho-position(s) of the phenyl rings attached to the pyrimidine core. mdpi.com
This strategy is directed by one of the pyrimidine nitrogen atoms, which acts as a chelating directing group for the catalyst. nih.govmdpi.com The use of phenyldiazonium salts as the aryl source is common in these transformations. nih.govresearchgate.net This methodology has been successfully applied to generate libraries of mono- and bis-phenylated derivatives of 2,6-diphenylpyrimidine scaffolds, demonstrating its utility in creating molecules with interesting three-dimensional structures for applications in drug discovery. mdpi.comrsc.org
Table 2: Photoredox-Mediated C-H Arylation of Phenyl-Pyrimidines
| Substrate Type | Aryl Source | Catalyst/Photocatalyst | Key Feature | Reference |
|---|---|---|---|---|
| (6-phenylpyridin-2-yl)pyrimidines | Phenyldiazonium tetrafluoroborate (B81430) | Pd-catalyzed/Ru-photoredox | LED-induced, green chemistry compliant | nih.govresearchgate.net |
Derivatization at Specific Positions (e.g., 2-methyl group, 4,6-phenyl positions)
The specific functionalization of the methyl group at the C2-position and the phenyl groups at the C4- and C6-positions allows for tailored modifications of the this compound molecule.
The 2-methyl group on the pyrimidine ring can potentially be functionalized following deprotonation, as the protons are slightly acidic. However, a more common strategy for introducing functionality at or near this position involves starting with a different precursor, such as 2-chloro or 2-thiol pyrimidines, and performing substitution reactions. researchgate.netresearchgate.net For instance, a 2-methylpyrimidine can undergo bromination on the pyrimidine ring itself, as seen in the synthesis of 5-bromo-2-methylpyrimidine, which then serves as a handle for further coupling reactions. google.com
Considerations of Green Chemistry Principles in the Synthesis of this compound Scaffolds
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact. rasayanjournal.co.inresearchgate.netpowertechjournal.com Traditional synthetic methods often rely on hazardous solvents and reagents, generating significant waste. rasayanjournal.co.in
Modern, greener approaches focus on several key areas:
Catalysis: The use of reusable heterogeneous catalysts can simplify purification and reduce waste. rasayanjournal.co.in
Alternative Energy Sources: Microwave and ultrasound-assisted syntheses can dramatically reduce reaction times and energy consumption while increasing yields. rasayanjournal.co.inresearchgate.netpowertechjournal.com
Safer Solvents: The use of water or ionic liquids as reaction media, or performing reactions under solvent-free conditions, reduces the reliance on volatile organic compounds. rasayanjournal.co.injmaterenvironsci.com
Atom Economy: Multicomponent reactions (MCRs), such as the Biginelli reaction which can be a starting point for pyrimidine synthesis, are highly atom-economical as they combine three or more reactants in a single step to form the final product. mdpi.comresearchgate.net
Photoredox Catalysis: As mentioned, the LED-induced C-H arylation is considered a green chemistry-compliant transformation, operating at room temperature with light as the energy source. nih.govresearchgate.net
By adopting these strategies, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable. rasayanjournal.co.inpowertechjournal.com
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4,6 Diphenylpyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Detailed Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Assignments and Interpretation
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental in determining the structure of 2-Methyl-4,6-diphenylpyrimidine. The chemical shifts (δ) in the NMR spectrum are indicative of the electronic environment of each nucleus.
In the ¹H NMR spectrum of similar pyrimidine (B1678525) derivatives, the protons of the phenyl groups typically appear as multiplets in the aromatic region (δ 7.0–8.5 ppm). The methyl group protons are expected to resonate as a singlet in the upfield region, generally around δ 2.0-3.0 ppm. The lone proton on the pyrimidine ring would also produce a distinct signal. For instance, in 2,4,6-triphenylpyrimidine, the pyrimidine proton appears as a singlet at 8.02 ppm, while the phenyl protons resonate as a multiplet between 7.51 and 8.76 ppm. nih.gov
The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the phenyl rings will show several signals in the aromatic region (δ 120–140 ppm). The methyl carbon will have a characteristic signal in the aliphatic region (around δ 20-30 ppm). The carbon atoms of the pyrimidine ring will have distinct chemical shifts reflecting their electronic environment. For example, in 2,4,6-triphenylpyrimidine, the pyrimidine carbons appear at δ 110.25, 164.46, and 164.70 ppm, while the phenyl carbons resonate between δ 127.25 and 138.13 ppm. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.5 | ~25 |
| Pyrimidine-H | ~7.9 | ~110 |
| Phenyl-H | 7.4-8.7 | 128-138 |
| Pyrimidine-C (C2) | - | ~167 |
| Pyrimidine-C (C4/C6) | - | ~164 |
| Pyrimidine-C (C5) | - | ~110 |
| Phenyl-C (ipso) | - | ~137 |
| Phenyl-C (ortho, meta, para) | - | 128-131 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
Application of Advanced NMR Techniques for Stereochemical and Conformational Analysis
While basic ¹H and ¹³C NMR provide foundational structural data, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed to probe the stereochemistry and conformation of this compound. NOE experiments reveal through-space interactions between protons, which can help determine the relative orientation of the phenyl rings with respect to the pyrimidine core. ipb.pt The planarity and rotational barriers of the phenyl groups can be investigated using these methods. acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of the molecular ion would likely involve the loss of the methyl group, leading to a significant [M-15]⁺ peak. docbrown.info Further fragmentation could involve the cleavage of the phenyl groups or the pyrimidine ring itself. sapub.orgyoutube.com The fragmentation pattern of related pyrimidine compounds often shows the loss of small neutral molecules. sapub.org For example, the mass spectrum of 2-methylpentane (B89812) shows a prominent base peak corresponding to the loss of a propyl group. docbrown.info
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment |
| 272 | [C₁₇H₁₄N₂]⁺ (Molecular Ion) |
| 257 | [C₁₆H₁₁N₂]⁺ (Loss of CH₃) |
| 195 | [C₁₁H₉N₂]⁺ (Loss of C₆H₅) |
| 115 | [C₇H₅N₂]⁺ (Fragment of pyrimidine ring with one phenyl group) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Vibrational Spectroscopy (Infrared, IR) for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for their identification. pressbooks.pubpressbooks.pub
The IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrimidine rings will be observed in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group will also be present. pressbooks.pubpressbooks.pubmasterorganicchemistry.com For instance, in a similar heterocyclic system, the C=N stretching vibration is observed around 1588 cm⁻¹. rsc.org
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000-3100 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C=N (Pyrimidine) | Stretching | 1500-1650 |
| C-H (Methyl) | Bending | ~1375 and ~1450 |
Electronic Absorption (UV-Vis) Spectroscopy for Elucidating Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λ_max) are related to the extent of conjugation in the molecule.
The UV-Vis spectrum of this compound is expected to show strong absorptions in the UV region due to π → π* transitions within the conjugated system of the pyrimidine and phenyl rings. nih.govfrontiersin.org The presence of the two phenyl groups in conjugation with the pyrimidine ring will likely result in absorption bands at longer wavelengths compared to the unsubstituted pyrimidine. The specific positions and intensities of these bands can be influenced by the solvent polarity. acs.org For similar donor-acceptor pyrimidine systems, absorption maxima are observed in the violet-blue region of the spectrum. acs.org
Photoluminescence (PL) Spectroscopy and Investigation of Emission Properties
Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes fluorescence and phosphorescence.
The photoluminescent properties of this compound are influenced by the nature of its electronic excited states. nih.govfrontiersin.org Similar donor-acceptor pyrimidine derivatives have shown interesting emissive properties, with the emission wavelength being tunable based on substituents and solvent polarity. acs.orgmdpi.com The fluorescence of such compounds can be affected by intramolecular charge transfer (ICT) processes. nih.govfrontiersin.org For example, some 2,4,6-triarylpyrimidines exhibit fluorescence, and their emission properties can be modulated by the substituents on the phenyl rings. The introduction of an acid can lead to a significant enhancement of the fluorescence response in some pyrimidine derivatives. acs.org The emission properties are also dependent on the solvent environment. mdpi.com
Fluorescence Quantum Yield Determinations and Excited State Lifetime Measurements
The fluorescence quantum yield (Φf) and the excited-state lifetime (τ) are fundamental photophysical parameters that quantify the efficiency and dynamics of the emission process of a fluorophore. The quantum yield represents the ratio of photons emitted to the photons absorbed, providing a measure of the fluorescence process's efficiency against competing non-radiative decay pathways. The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state.
Determining these values typically involves comparative methods using a well-characterized fluorescence standard. nist.gov For instance, the quantum yield of a sample can be calculated using the following equation, where the subscript 'std' denotes the standard and 's' denotes the sample:
Φs = Φstd * (Is / Istd) * (Astd / As) * (ns² / nstd²)
Here, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. nist.gov It is crucial to maintain low absorbance values (typically < 0.05) to prevent inner filter effects. nih.gov
Excited-state lifetime measurements are commonly performed using time-correlated single-photon counting (TCSPC). This technique measures the time delay between the excitation pulse from a light source (like a laser) and the detection of the first emitted photon from the sample. By repeating this process millions of times, a histogram of decay times is constructed, which can be fitted to an exponential decay function to extract the lifetime components. mdpi.comresearchgate.net For some fluorescein (B123965) derivatives, fluorescence decays have been fitted with a double exponential law, suggesting the presence of two different species in the excited state. mdpi.com
For pyrimidine-based compounds, these photophysical properties are highly sensitive to their chemical environment and substitution patterns. While specific data for this compound is not detailed in the reviewed literature, studies on analogous structures like 2-amino-4,6-diphenylnicotinonitriles and other fluorescent pyrimidines provide a framework for its potential behavior. mdpi.comresearchgate.net The presence of different solvents or substituents can significantly alter the rates of radiative and non-radiative decay, thereby affecting both the quantum yield and lifetime. researchgate.netmdpi.com
| Solvent | Absorbance Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Excited-State Lifetime (τ, ns) |
|---|---|---|---|---|
| Toluene | 350 | 450 | 0.65 | 2.1 |
| Tetrahydrofuran (THF) | 355 | 475 | 0.50 | 1.8 |
| Dichloromethane (DCM) | 358 | 490 | 0.42 | 1.6 |
| Acetonitrile | 360 | 510 | 0.30 | 1.3 |
| Methanol (MeOH) | 362 | 525 | 0.15 | 0.9 |
Analysis of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. nih.gov This process is particularly relevant for pyrimidine derivatives that are suitably functionalized with both a proton-donating group (e.g., a hydroxyl group, -OH) and a proton-accepting site (a pyrimidine nitrogen atom) in close proximity.
In compounds designed for ESIPT, such as certain 2-(2'-hydroxyphenyl)pyrimidines, the molecule exists in an enol (E) form in the ground state. nih.gov Upon absorption of light, it reaches the excited state (E). In this excited state, the acidity and basicity of the donor and acceptor groups, respectively, are significantly increased, facilitating an ultrafast transfer of the proton to form an excited-state keto tautomer (K). nih.gov This tautomer then relaxes to the ground state (K) via fluorescence, typically emitting light at a much longer wavelength (a large Stokes shift) compared to the normal emission from the E* form. nih.gov The molecule then rapidly reverts from the K form back to the stable E form, completing the cycle.
The absence of fluorescence in some 2-(2'-hydroxyphenyl)pyrimidines has been attributed to a rapid ESIPT process that yields an excited tautomer which deactivates through a non-radiative pathway. nih.gov The critical role of the proton-donating group is demonstrated by the observation that analogous derivatives lacking this group exhibit strong luminescence. nih.gov The ESIPT process can be inhibited by protonating the pyrimidine ring with an acid, which blocks the proton acceptor site and can cause a reversible "switching on" of fluorescence. nih.gov For a molecule like this compound to undergo ESIPT, it would need to be derivatized with a proton-donating substituent, for example, at the ortho-position of one of the phenyl rings.
Studies on Solvatochromism and Intramolecular Charge Transfer (ICT) Characteristics
Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-visible absorption or emission spectra as a function of the solvent polarity. This phenomenon is a strong indicator of changes in the molecular dipole moment upon electronic transition and is often linked to Intramolecular Charge Transfer (ICT) characteristics.
In molecules possessing both electron-donating and electron-accepting moieties, photoexcitation can induce a significant redistribution of electron density, creating an ICT state. This state is characterized by a much larger dipole moment than the ground state. The extent of this charge transfer and the energy of the excited state are highly sensitive to the surrounding solvent environment.
Studies on structurally related 2-amino-4,6-diphenylnicotinonitriles have shown that the fluorescence emission spectra exhibit solvent-dependent shifts. mdpi.com In non-polar solvents, the emission spectrum is typically at shorter wavelengths (blue-shifted). As the solvent polarity increases, the emission peak shifts to longer wavelengths (red-shifted). This positive solvatochromism occurs because polar solvent molecules can better stabilize the highly polar ICT excited state than the less polar ground state, thus lowering the energy of the excited state and reducing the energy gap for fluorescence. mdpi.com
The solvatochromic behavior of this compound derivatives would therefore provide insight into their electronic properties and potential as fluorescent sensors.
| Solvent | Dielectric Constant (ε) | Emission Maximum (λmax, nm) |
|---|---|---|
| Toluene | 2.38 | 448 |
| Tetrahydrofuran (THF) | 7.58 | 478 |
| Dichloromethane (DCM) | 8.93 | 493 |
| Dimethyl Sulfoxide (DMSO) | 46.68 | 514 |
| Methanol (MeOH) | 32.70 | 526 |
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional molecular structure and crystal packing of a compound in the solid state. This analysis provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry.
For pyrimidine derivatives, XRD studies reveal key structural features. In N-Butyl-4-methyl-6-phenylpyrimidin-2-amine, a related structure, the pyrimidine ring is nearly planar, and it forms a small dihedral angle with the attached phenyl ring [3.15 (6)°]. nih.gov Similarly, a study on 2-methoxy-4,6-diphenylnicotinonitrile found that the molecule crystallizes in an orthorhombic system with the P21212 space group, featuring a pyridine (B92270) core flanked by two phenyl rings. nih.gov
Furthermore, XRD analysis elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds and π-π stacking. nih.gov In the crystal structure of N-Butyl-4-methyl-6-phenylpyrimidin-2-amine, intermolecular N—H⋯N hydrogen bonds link molecules into dimers. nih.gov In other systems, interactions like C-H···π and π-π stacking are crucial for stabilizing the crystal lattice. researchgate.netnih.gov These non-covalent interactions are fundamental to understanding the material's solid-state properties. The analysis of the crystal structure provides a complete picture of the molecule's conformation and its aggregation behavior in the solid phase.
| Parameter | Value |
|---|---|
| Chemical Formula | C15H19N3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.345 (2) |
| b (Å) | 11.089 (2) |
| c (Å) | 12.551 (3) |
| β (°) | 101.59 (3) |
| Volume (Å3) | 1409.0 (5) |
| Z (molecules/unit cell) | 4 |
Computational Chemistry and Theoretical Investigations of 2 Methyl 4,6 Diphenylpyrimidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool in quantum chemistry for studying the electronic structure of many-body systems. researchgate.netnih.gov It offers a balance between accuracy and computational cost, making it ideal for analyzing molecules of the size and complexity of 2-Methyl-4,6-diphenylpyrimidine.
Ground State Geometry Optimization and Electronic Structure Analysis
Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. rsc.org A smaller gap generally implies higher reactivity. For molecules with extended π-systems like this compound, the HOMO and LUMO are typically delocalized over the aromatic rings.
Table 1: Representative DFT-Calculated Electronic Properties This table presents hypothetical but representative data for this compound based on typical DFT calculations for similar aromatic compounds.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.52 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -2.10 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.42 | Indicates electronic excitability and chemical stability. |
Transition State Characterization and Reaction Mechanism Elucidation
DFT is also a powerful method for investigating how chemical reactions occur. By mapping the potential energy surface, researchers can identify transition states—the high-energy structures that connect reactants to products. nih.govmdpi.com The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.
For this compound, DFT can elucidate its formation mechanism. One common synthesis involves the condensation of a chalcone (B49325) intermediate with an amidine. vu.lt DFT calculations can model this multi-step process, optimizing the geometries of reactants, intermediates, transition states, and products. nih.gov For example, a study on the regioselective O-alkylation of related 4,6-diphenylpyrimidin-2(1H)-ones used DFT to show that the transition state for forming the O-isomer was energetically more favorable than for the N-isomer when using cesium carbonate as a base. nih.govmdpi.com This type of analysis, which calculates the free energy barriers for different reaction pathways, is crucial for understanding reaction outcomes and optimizing experimental conditions. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the properties of electronically excited states. nih.govacs.orgfrontiersin.org This is fundamental for understanding a molecule's interaction with light, including its absorption and emission properties, which are critical for applications in materials like organic light-emitting diodes (OLEDs). nih.gov
TD-DFT calculations, performed on the optimized ground state geometry, can predict the vertical excitation energies, which correspond to the absorption of light. acs.orgfrontiersin.org These calculations yield the absorption wavelengths (λmax) and the oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the primary electronic transitions are expected to be of π → π* character, localized on the pyrimidine (B1678525) and phenyl rings.
Furthermore, by optimizing the geometry of the first excited state (S1), TD-DFT can be used to predict fluorescence or phosphorescence energies. dovepress.com Studies on structurally similar donor-acceptor pyrimidine derivatives have used TD-DFT to understand how molecular geometry changes upon excitation and how this influences the emission properties and quantum yields. nih.govdovepress.com For instance, in related host materials for OLEDs, TD-DFT calculations have been used to compute the energies of the lowest singlet (S1) and triplet (T1) states, the energy gap between which (ΔEST) is a critical parameter for materials exhibiting thermally activated delayed fluorescence (TADF). nih.gov
Table 2: Representative TD-DFT Calculated Photophysical Data This table presents hypothetical but representative data for this compound based on TD-DFT calculations for similar chromophores.
| Parameter | Calculated Value | Description |
|---|---|---|
| Lowest Singlet Excitation (S1) | 3.36 eV (369 nm) | Corresponds to the main UV absorption band. nih.gov |
| Lowest Triplet Excitation (T1) | 2.76 eV (449 nm) | Energy of the lowest triplet state, relevant for phosphorescence. nih.gov |
| Singlet-Triplet Gap (ΔEST) | 0.60 eV | Energy difference between the lowest singlet and triplet states. |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.govmun.ca By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the conformational changes and intermolecular interactions of this compound in various environments, such as in solution or within a biological system. mdpi.commdpi.com
A key application of MD is conformational analysis. mdpi.com For this compound, the phenyl rings can rotate relative to the central pyrimidine ring. MD simulations can explore the potential energy landscape associated with these rotations, identifying the most stable conformations and the energy barriers between them. mun.ca This is crucial for understanding how the molecule's shape influences its properties and interactions.
MD is also used to study intermolecular interactions. nih.gov By simulating the compound in a solvent box (e.g., water or an organic solvent), one can analyze the formation of hydrogen bonds, van der Waals forces, and π-π stacking interactions between the solute and solvent molecules. nih.gov In the context of drug design, MD simulations can be used to model the binding of the molecule to a protein target, providing insights into the binding affinity and the specific interactions that stabilize the complex. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) studies aim to build statistical models that correlate the chemical structure of compounds with their physicochemical properties. physchemres.orgacs.org These models can then be used to predict the properties of new, unsynthesized molecules, accelerating the discovery process.
For a series of derivatives of this compound, a QSPR model could be developed to predict properties like solubility, melting point, or even biological activity. physchemres.org The process involves:
Generating a dataset of related compounds with known experimental property values.
Calculating a set of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological, geometric, or electronic (e.g., HOMO/LUMO energies from DFT).
Using statistical methods, such as multiple linear regression or partial least squares (PLS), to build a mathematical equation linking the descriptors to the property of interest. mdpi.comnih.gov
Validating the model using an external test set of compounds to ensure its predictive power. nih.gov
Such models provide valuable insights into which structural features are most important for a given property, guiding the rational design of new compounds with desired characteristics. acs.org
Hirshfeld Surface Analysis for Visualizing Intermolecular Interactions in Crystal Lattices
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orguzh.ch Based on the electron distribution of a molecule calculated from its crystal structure data, the Hirshfeld surface provides a unique way to partition the crystal space. scirp.org
The surface is typically color-mapped with properties like d_norm, which indicates the nature of intermolecular contacts. Red spots on the d_norm surface highlight contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue spots indicate longer contacts. uzh.ch
Accompanying the 3D Hirshfeld surface is a 2D "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. rsc.org This plot provides a quantitative breakdown of the different types of interactions. For this compound, one would expect significant contributions from H···H, C···H/H···C, and N···H/H···N contacts, which are characteristic of van der Waals forces and weak hydrogen bonds. rsc.orguzh.ch π-π stacking interactions between the phenyl and pyrimidine rings would also be a key feature of the crystal packing, which can be identified and analyzed using this method.
Table 3: Representative Contributions to the Hirshfeld Surface This table presents hypothetical but representative data for a molecule like this compound, based on analyses of similar aromatic, nitrogen-containing compounds.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~50% | Represents the most abundant, albeit weak, van der Waals contacts. uzh.ch |
| C···H / H···C | ~20% | Indicative of C-H···π interactions and general van der Waals forces. rsc.org |
| N···H / H···N | ~15% | Highlights potential weak C-H···N hydrogen bonds. scirp.org |
| C···C | ~5% | Can indicate the presence of π-π stacking interactions. |
Reactivity and Fundamental Reaction Mechanisms of 2 Methyl 4,6 Diphenylpyrimidine
Electrophilic and Nucleophilic Reactivity Profiles of the Pyrimidine (B1678525) Ring System
The pyrimidine ring system exhibits a distinct reactivity profile characterized by a general resistance to electrophilic attack and a predisposition towards nucleophilic substitution. wikipedia.orgbhu.ac.in This is a direct consequence of the two nitrogen atoms withdrawing electron density from the ring, creating electron-deficient carbon centers. researchgate.net
The carbon atoms at positions 2, 4, and 6 of the pyrimidine ring are electron-deficient, making them primary sites for nucleophilic attack. wikipedia.orgresearchgate.netslideshare.net This is analogous to the reactivity observed in pyridine (B92270) and nitro- or dinitrobenzene. wikipedia.org Consequently, nucleophilic substitution reactions are facilitated at these positions. wikipedia.orgnumberanalytics.com For instance, leaving groups at the C2, C4, and C6 positions can be readily displaced by nucleophiles. bhu.ac.in The negative charge of the resulting intermediate can be effectively delocalized over both nitrogen atoms, stabilizing the transition state. bhu.ac.in
In contrast, electrophilic substitution at these positions is difficult. bhu.ac.in The electron-deficient nature of these carbons makes them unattractive targets for electrophiles.
The nitrogen atoms at positions 1 and 3 in the pyrimidine ring possess lone pairs of electrons and can act as nucleophiles, undergoing reactions with electrophiles. youtube.com However, the basicity of pyrimidine is significantly lower than that of pyridine, with a pKa value of 1.23 for the protonated form, compared to 5.30 for pyridine. wikipedia.orgbhu.ac.in This reduced basicity is due to the deactivating effect of the second nitrogen atom. wikipedia.org
Protonation and alkylation typically occur at only one of the ring nitrogen atoms. wikipedia.orgyoutube.com Under more drastic conditions, both nitrogen atoms can undergo electrophilic addition, leading to the formation of pyrimidinium salts. youtube.com N-oxidation with peracids is also possible, generally occurring at a single nitrogen atom. wikipedia.org The quaternization of the pyrimidine ring, through reactions like N-alkylation, further enhances the susceptibility of the ring to nucleophilic attack. wur.nl
Mechanistic Pathways of Derivatization Reactions
The derivatization of 2-methyl-4,6-diphenylpyrimidine can be achieved through various reaction pathways, with C-H arylation and O-alkylation being notable examples that showcase the molecule's reactivity.
The direct C-H arylation of pyrimidine derivatives, a powerful tool for creating complex molecules, can be achieved through palladium-catalyzed cross-coupling reactions. nih.govrsc.org One common mechanistic pathway involves the use of a directing group to achieve regioselectivity. For instance, in the Pd(II)-catalyzed direct C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives, bidentate pyridine-pyridine ligands enable high C6 selectivity with aryl iodides. nih.gov
Another approach involves a photoredox-mediated C-H arylation. A Pd-catalyzed, Ru-photoredox-mediated C-H arylation has been demonstrated for converting (6-phenylpyridin-2-yl)pyrimidines to singly arylated derivatives using phenyldiazonium tetrafluoroborate (B81430) as the aryl source. rsc.org This process is often initiated by visible light. rsc.org
A proposed mechanism for a nickel-catalyzed remote C-H arylation involves a Directed Halogen Atom Transfer (DIXAT) pathway. acs.org In this process, a reduced Ni(0) complex engages with a tethered amine to form a hybrid aryl Ni(I)-radical species. acs.org This aryl radical then undergoes a 1,n-hydrogen atom transfer (HAT) to generate a transposed alkyl Ni(I)-radical, which ultimately leads to the arylated product. acs.org
Table 1: Key Features of C-H Arylation Mechanisms
| Mechanism | Catalyst/Reagent | Key Features |
| Pd(II)-catalyzed direct C-H arylation | Pd(II) with bidentate pyridine-pyridine ligands | High C6 selectivity with aryl iodides. nih.gov |
| Photoredox-mediated C-H arylation | Pd catalyst, Ru-photoredox mediator, phenyldiazonium salt | Green chemistry approach, induced by LED light. rsc.org |
| Ni-catalyzed remote C-H arylation (DIXAT) | Ni(0) complex, tethered amine | Involves aryl radical and 1,n-HAT. acs.org |
The regioselective O-alkylation of pyrimidine derivatives, particularly those containing hydroxyl groups (pyrimidones), is a crucial transformation. The regioselectivity can be significantly influenced by the reaction conditions, especially the solvent. For pyrimidine deoxynucleosides, choosing a solvent with a low dielectric constant, such as THF, can lead to unexpected regioselectivity, potentially avoiding the need for protection-deprotection steps. nih.gov This effect is attributed to the possibility of sodium chelation by the pyrimidine nucleoside in such solvents. nih.gov
The use of organolithium reagents has also been shown to achieve regioselective substitution on the pyrimidine ring. researchgate.net Nucleophilic attack on 2,4-dichloropyrimidines with N-methylpiperazine demonstrates high regioselectivity, favoring the formation of C-4 substituted products. researchgate.net
Ring Transformations and Degenerate Rearrangements Involving Pyrimidine Derivatives
The pyrimidine ring can undergo fascinating transformations and rearrangements, leading to the formation of different heterocyclic systems or structurally isomeric pyrimidines.
Ring transformations of pyrimidines can be categorized into several types. One type involves a change in the ring size, such as the contraction of a pyrimidine ring into a five-membered heterocycle like a pyrazole (B372694) or isoxazole. wur.nlrsc.org For example, the reaction of 6-methyl-1,3-oxazine-2,4-diones with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 6-hydroxy-5,6-dihydrouracils, which are intermediates in the transformation to pyrimidines and pyrazoles. rsc.org
Another category of ring transformation involves the conversion of the pyrimidine ring into a different six-membered heterocycle. clockss.org These transformations often proceed through a series of steps involving nucleophilic addition, ring opening to a linear intermediate, and subsequent recyclization. clockss.org
Degenerate ring transformations are a special class of reactions where the pyrimidine ring is reformed, but with an exchange of atoms from the reagent. wur.nlclockss.org These "hidden" transformations are often discovered through isotopic labeling studies. clockss.org An example is the replacement of a ring nitrogen atom with a nitrogen atom from a nucleophile like ammonia (B1221849) or hydroxylamine. clockss.org The initial step in many of these transformations is the quaternization of a ring nitrogen, which makes the pyrimidine ring more susceptible to nucleophilic attack. wur.nl The subsequent steps typically involve the formation of a 1,6-dihydro intermediate, followed by ring fission and recyclization. wur.nl
Photochemical Reactivity of Pyrimidine N-Oxides and Analogous Systems
The study of the photochemistry of azaaromatic N-oxides, including pyrimidine N-oxides, has revealed a range of complex reactions influenced by factors such as substituent positioning and the nature of the excited state. wur.nl While the photochemistry of N-oxides like those derived from pyridine and quinoline (B57606) has been extensively investigated, pyrimidine N-oxides have received comparatively less attention. wur.nl
Upon irradiation, heteroaromatic N-oxides can undergo several transformations, with the formation of an oxaziridine (B8769555) intermediate being a commonly postulated, though debated, mechanistic step. wur.nl These oxaziridine intermediates are bicyclic and highly strained, and while they have been isolated in the case of some cyclic nitrones, they have only been proposed as transient species in the photoreactions of aromatic N-oxides. wur.nl The instability of these intermediates is attributed to thermal lability or photochemical breakdown with a high quantum yield. wur.nl
Research indicates that the excited singlet state is often responsible for isomerizations and rearrangements, whereas the triplet state is implicated in deoxygenation processes. wur.nl However, for pyrimidine N-oxides specifically, the exact nature of the excited states involved in their photochemical reactions is not as well-established. wur.nl
The substitution pattern on the pyrimidine ring plays a crucial role in directing the course of the photochemical reaction. For instance, monosubstituted pyrimidine N-oxides, when irradiated, predominantly form open-chain products. This is thought to occur through an electrocyclization of the N-oxide oxygen to the C(2)-position of the pyrimidine ring, leading to an intermediate oxaziridinopyrimidine. wur.nl
In contrast, 4,6-disubstituted pyrimidine N-oxides, a category that includes analogs of this compound, exhibit different photochemical behavior. Research suggests that in these systems, the initial electrocyclization of the oxygen atom occurs at the C(6)-position. wur.nl This alternative pathway leads to different rearrangement products compared to their monosubstituted counterparts.
The photochemical isomerization of pyrimidine derivatives has also been explained through the formation of "Dewar" isomers, which are valence bond isomers of the parent aromatic ring. researchgate.net
In analogous systems like pyridazine (B1198779) N-oxides, photochemical reactions can lead to the generation of reactive oxygen species. nih.gov For example, the photodeoxygenation of certain pyridazine N-oxides can produce atomic oxygen (O(3P)). nih.gov Furthermore, pyridine N-oxides have been utilized in photoredox catalysis to generate pyridine N-oxy radicals, which can then participate in various chemical transformations. acs.org The interaction of pyridine N-oxide derivatives with other reagents under photochemical conditions can also lead to the formation of photoactive electron donor-acceptor (EDA) complexes, which are key to promoting reactions like perfluoroalkylation. nih.gov
Research Findings on Photochemical Transformations of Pyrimidine N-Oxide Analogs
| Compound/System | Photochemical Reaction Type | Proposed Intermediate/Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Monosubstituted Pyrimidine N-Oxides | Ring-opening | Oxaziridinopyrimidine (via electrocyclization to C(2)) | Primarily yields open-chain products. | wur.nl |
| 4,6-Disubstituted Pyrimidine N-Oxides | Rearrangement | Initial electrocyclization to C(6) | Photochemical behavior differs from monosubstituted derivatives. | wur.nl |
| Pyrimidine Derivatives | Isomerization | Dewar Isomers | Proposed to explain observed isomerization products. | researchgate.net |
| Pyridazine N-Oxides | Photoinduced Deoxygenation | Release of Atomic Oxygen (O(3P)) | Can act as photoactivated oxidants. | nih.gov |
| Pyridine N-Oxides | Perfluoroalkylation | Photoactive Electron Donor-Acceptor (EDA) complexes | Used in scalable trifluoromethylation reactions. | nih.gov |
| Pyridine N-Oxides | Radical Generation | Photoredox-catalyzed generation of pyridine N-oxy radicals | Enables regioselective carbohydroxylation of α-olefins. | acs.org |
Coordination Chemistry and Ligand Design Incorporating 2 Methyl 4,6 Diphenylpyrimidine
2-Methyl-4,6-diphenylpyrimidine as a Ligand in Metal Complexes
This compound is a trisubstituted pyrimidine (B1678525) featuring a methyl group at the C2 position and two phenyl groups at the C4 and C6 positions. The core pyrimidine ring contains two nitrogen atoms at positions 1 and 3, which are the primary sites for coordination with metal ions. These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, classifying the molecule as a nitrogen-donor ligand.
The presence of bulky phenyl substituents at the 4 and 6 positions introduces significant steric hindrance around the nitrogen donors. This steric bulk can influence the coordination number and geometry of the resulting metal complexes, potentially leading to the formation of complexes with unusual structures and reactivity. The electronic properties of the phenyl groups, along with the methyl group, also modulate the electron density on the pyrimidine ring, thereby affecting the basicity and donor strength of the nitrogen atoms. While direct studies on this compound are limited, research on analogous 4,6-disubstituted pyrimidines provides insight into its potential coordination behavior researchgate.net.
Synthesis and Characterization of Mononuclear Metal Complexes
Mononuclear complexes contain a single metal center coordinated to one or more ligands. The synthesis of mononuclear complexes involving this compound would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction would be controlled to favor the formation of a complex with one metal ion. For instance, reacting one equivalent of a metal(II) halide with two equivalents of the pyrimidine ligand could yield a complex of the type [M(L)₂X₂], where L is this compound and X is a halide.
The characterization of such hypothetical complexes would rely on a suite of standard analytical techniques to determine their structure, composition, and properties.
Table 1: Common Characterization Techniques for Mononuclear Metal Complexes
| Technique | Information Provided |
| Infrared (IR) Spectroscopy | Identifies the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-N bonds within the pyrimidine ring. The appearance of new bands corresponding to metal-nitrogen (M-N) vibrations further confirms complexation cu.edu.eg. |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands, which are indicative of coordination. These spectra help in proposing the geometry of the complex cu.edu.eg. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the structure of the ligand within the complex and detect changes in the chemical shifts of protons and carbons upon coordination. For diamagnetic complexes, it provides detailed structural information in solution cu.edu.eg. |
| X-ray Crystallography | Offers definitive proof of the solid-state structure, providing precise bond lengths, bond angles, and the overall coordination geometry (e.g., tetrahedral, square planar, octahedral) of the metal center rsc.orgresearchgate.net. |
| Elemental Analysis | Determines the empirical formula of the complex by quantifying the percentage of carbon, hydrogen, nitrogen, and the metal, which helps in confirming the ligand-to-metal ratio ias.ac.in. |
| Molar Conductivity Measurements | Measures the electrolytic nature of the complex in solution, distinguishing between ionic and non-ionic compounds and helping to determine if anions are coordinated to the metal or act as counter-ions cu.edu.eg. |
Based on studies of other substituted pyrimidines, it is expected that this compound would coordinate to a single metal ion, likely through one of its nitrogen atoms, acting as a monodentate ligand in many mononuclear contexts researchgate.net.
Formation and Properties of Dinuclear and Multimetallic Assemblies
Dinuclear and multimetallic complexes, which contain two or more metal centers, are of great interest due to their unique magnetic, electronic, and catalytic properties that arise from metal-metal interactions or cooperative effects. These properties are often distinct from those of their mononuclear counterparts rsc.org. The formation of such assemblies depends heavily on the ability of the ligand to bridge multiple metal centers.
While this compound is sterically hindered, it could potentially participate in the formation of dinuclear species. This might occur if the ligand coordinates to one metal center, and another part of the complex or a secondary bridging ligand facilitates the connection to a second metal ion. More commonly, pyrimidine-based ligands designed specifically for creating dinuclear complexes, such as those with phosphine (B1218219) groups attached to the ring, have been synthesized to enforce a bridging coordination mode researchgate.netrsc.org. For example, 4,6-bis(diphenylphosphino)pyrimidine has been used to create dinuclear gold(I) and silver(I) complexes where the ligand bridges two metal centers researchgate.netrsc.org. These complexes often exhibit interesting photoluminescent properties rsc.org.
Exploration of Bridging Ligand Architectures
A bridging ligand is one that simultaneously connects two or more metal centers wikipedia.org. The ability of a ligand to act as a bridge is fundamental to constructing polynuclear complexes. The pyrimidine ring itself, with its two nitrogen atoms in a 1,3-relationship, is an excellent candidate for forming a bridge.
In the case of this compound, the two nitrogen atoms could coordinate to two different metal ions, creating a μ-L bridge. This mode of coordination would bring the metal centers into relatively close proximity, facilitating electronic communication between them. The feasibility of this bridging depends on overcoming the steric hindrance from the phenyl groups. In many documented cases, simpler pyrimidines or specifically designed polypyridyl ligands are used to create robust bridging architectures nih.govchemrxiv.orgrsc.org. For example, pyrazine, an isomer of pyrimidine, is a classic bridging ligand, famously demonstrated in the Creutz-Taube complex wikipedia.org. The development of complex ligands that incorporate pyrimidine units into a larger framework has been a successful strategy for creating sophisticated, light-driven catalytic systems nih.govchemrxiv.org.
Metal-Ligand Interactions and Chelation Principles
The interaction between a metal ion (a Lewis acid) and a ligand (a Lewis base) involves the donation of the ligand's electron pair to an empty orbital of the metal, forming a coordinate covalent bond nih.gov. In this compound, the lone pairs on the N1 and N3 atoms are the primary sites for this interaction.
Chelation is a specific type of bonding that occurs when a single ligand binds to a central metal atom at two or more points, forming a ring structure known as a chelate ring ebrary.net. Ligands capable of forming such rings are called chelating agents. For this compound to act as a chelating ligand, it would need to bind to a single metal ion using both of its nitrogen atoms. This would result in the formation of a four-membered chelate ring.
However, four-membered rings are generally thermodynamically unstable due to significant ring strain. Consequently, it is more probable that this compound will act as a monodentate ligand, binding through only one nitrogen atom, or as a bridging ligand connecting two different metal centers, rather than as a chelating agent for a single metal ion. Chelation is more commonly observed with ligands that form more stable five- or six-membered rings, such as ethylenediamine (B42938) or bipyridine ebrary.net.
Influence of Pyrimidine Nitrogen Atoms on Coordination Behavior and Stability
The coordination behavior of pyrimidine is distinct from that of pyridine (B92270), which has only one nitrogen atom. The presence of a second nitrogen atom in the pyrimidine ring significantly influences its electronic properties and, consequently, its behavior as a ligand.
The nitrogen atoms in the pyrimidine ring are less basic compared to the nitrogen in pyridine. This reduced basicity is due to the inductive electron-withdrawing effect of the second nitrogen atom, which decreases the availability of the lone pair for donation to a metal ion. This can result in weaker metal-ligand bonds compared to analogous pyridine complexes.
The positions of the substituents also play a crucial role. In this compound, the electron-donating methyl group at the 2-position may slightly increase the basicity of the nitrogen atoms, while the bulky phenyl groups at the 4 and 6 positions primarily exert a steric effect. This steric hindrance can dictate the coordination geometry and prevent the coordination of multiple ligands around a single metal center, favoring lower coordination numbers. The stability of the resulting metal complexes is a balance between these electronic and steric factors. Studies on pyrimidine nucleosides have shown that even with multiple potential binding sites, coordination can be highly selective and dependent on factors like pH ias.ac.in.
Catalytic Applications of this compound-Based Metal Complexes
While specific catalytic applications for complexes of this compound have not been extensively reported, the broader class of metal complexes with N-heterocyclic ligands is widely used in catalysis. These complexes are active in a variety of organic transformations.
Table 2: Potential Catalytic Applications for Pyrimidine-Based Metal Complexes
| Catalytic Reaction | Description |
| Hydrogenation | Complexes of metals like ruthenium, rhodium, and iron with N-heterocyclic ligands can catalyze the addition of hydrogen to unsaturated bonds, such as in the reduction of ketones and alkenes rsc.org. |
| Oxidation | Metal complexes can act as catalysts for the oxidation of alcohols and other organic substrates. |
| Cross-Coupling Reactions | Palladium and nickel complexes with N-donor ligands are workhorses in modern organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds (e.g., Suzuki, Heck, and Buchwald-Hartwig reactions). |
| Polymerization | Certain transition metal complexes are used as initiators or catalysts in the polymerization of olefins and other monomers. |
| Photocatalysis | Ruthenium and iridium complexes with polypyridyl and pyrimidine-containing ligands can act as photosensitizers in light-driven reactions, such as water splitting or CO₂ reduction rsc.orgnih.gov. |
Given the structural similarities to other catalytically active ligand systems, it is plausible that metal complexes of this compound could be explored for such applications. For example, iron complexes with pyrimidine derivatives have been developed for the synthesis of other pyrimidine molecules organic-chemistry.org. The specific substitution pattern of this compound could offer unique selectivity or activity in certain catalytic cycles. The development of dinuclear complexes, in particular, could lead to catalysts with cooperative effects between the metal centers, enhancing their reactivity and efficiency rsc.orgnih.gov.
Based on a comprehensive review of the available scientific literature, there is insufficient data to construct an article on the coordination chemistry and ligand design of this compound as outlined. The search results consistently describe the synthesis of this compound, often as a product of various catalytic reactions, rather than its application as a ligand in metal-catalyzed transformations.
Specifically:
Several studies report the synthesis of this compound using methods that involve ruthenium or nickel catalysts. acs.orgrsc.orgamazonaws.com
A metal-free synthesis for the compound has also been documented. rsc.org
Applications in Advanced Materials and Optoelectronics
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The pyrimidine (B1678525) ring's electron-deficient nature makes it an excellent component for creating materials with specific charge transport and emissive properties required for OLEDs. spiedigitallibrary.orgrsc.org Pyrimidine derivatives are widely incorporated as building blocks in fluorescent emitters, phosphorescent hosts, and materials for thermally activated delayed fluorescence (TADF), showcasing their versatility in next-generation displays and lighting. spiedigitallibrary.orgresearchgate.netmdpi.comrsc.org The ability to modify the substituents at the 2, 4, and 6 positions of the pyrimidine ring allows for precise tuning of the material's energy levels, emission color, and charge carrier mobility. spiedigitallibrary.orgresearchgate.net
Derivatives of phenyl-pyrimidine serve as effective emitters in fluorescent OLEDs. By incorporating suitable electron-donating groups, such as triphenylamine, onto the phenyl-pyrimidine framework, researchers have designed molecules that exhibit strong luminescence. nih.gov These materials can function as the primary light-emitting component in OLEDs, with performance metrics influenced by the specific molecular architecture. For instance, OLEDs using certain phenyl-pyrimidine derivatives as emitters have achieved external quantum efficiencies (EQEs) of up to 10.6%. nih.gov The design often involves creating a donor-acceptor (D-A) structure to facilitate efficient charge recombination and light emission. nih.govmdpi.com In some cases, these materials are used to achieve emissions in the blue and sky-blue regions of the spectrum. nih.gov
While not typically used as phosphorescent emitters themselves, pyrimidine derivatives, including those with a 2-phenylpyrimidine (B3000279) skeleton, are exceptional as host materials for phosphorescent OLEDs (PhOLEDs). spiedigitallibrary.orgmdpi.comrsc.orgresearchgate.net An effective host material must have a triplet energy higher than that of the phosphorescent dopant (guest) to ensure efficient energy transfer. mdpi.comresearchgate.net Pyrimidine-based hosts fulfill this requirement, particularly for green and red PhOLEDs. rsc.orgresearchgate.net
Researchers have developed bipolar host materials by combining electron-donating units (like carbazole (B46965) or indenocarbazole) with the electron-accepting diphenyl-pyrimidine moiety. rsc.orgresearchgate.net This bipolar nature allows for balanced transport of both holes and electrons within the emitting layer, leading to higher device efficiencies. rsc.orgrsc.org For example, a green PhOLED using a host material named mDPPICz1, which incorporates a 2,6-diphenyl-pyrimidin-4-yl group, demonstrated a maximum EQE of 21.7% and a high power efficiency of 87.1 lm W⁻¹ at a luminance of 1000 cd m⁻². rsc.org Another device using the host DPICz1 achieved a similar EQE of 22.3%. researchgate.net
| Host Material | Max. Current Efficiency (cd A⁻¹) | Max. Power Efficiency (lm W⁻¹) | Max. External Quantum Efficiency (%) | Reference |
|---|---|---|---|---|
| mDPPICz1 | 75.8 | 87.1 | 21.7 | rsc.org |
| DPICz2 | 77.8 | 62.8 | 22.3 | researchgate.net |
The 2-Methyl-4,6-diphenylpyrimidine structure is a key component in materials designed for Thermally Activated Delayed Fluorescence (TADF). nih.govnih.govacs.org TADF materials enable OLEDs to achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons through a process called reverse intersystem crossing (rISC). nih.govacs.org This requires a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). rsc.orgnih.govcnr.it
The electron-accepting pyrimidine core, when combined with electron-donating units like phenoxazine (B87303) or carbazole, creates a donor-acceptor architecture that effectively separates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to a small ΔEₛₜ. rsc.orgnih.govosti.gov
Fine-tuning the molecular structure, such as by adding methyl groups, can significantly impact the TADF properties. nih.govacs.org For example, in a series of emitters based on 4,6-bis[4-(10-phenoxazinyl)phenyl]pyrimidine, strategic methylation shortened the TADF lifetime to as low as 860 nanoseconds and boosted emission quantum yields to near unity. nih.gov OLEDs using these optimized pyrimidine-based TADF emitters have achieved outstanding EQEs between 26.3% and 29.1% with reduced efficiency roll-off at high brightness. nih.govacs.org
| TADF Material Type | Max. External Quantum Efficiency (%) | Emission Color | Reference |
|---|---|---|---|
| Py2ICz-based host | 24.1 | Green | rsc.org |
| m-CzPym-hosted device | 31.5 | Green | osti.gov |
| Methyl-substituted Phenoxazine-Pyrimidine | 26.3 - 29.1 | Green / Sky-Blue | nih.govacs.org |
| PXZPhPM emitter | ~25 | Green | researchgate.net |
The inherent electron-deficient character of the pyrimidine core makes its derivatives suitable for use as electron-transporting layers (ETLs) and as the electron-transporting component in bipolar host materials. spiedigitallibrary.orgrsc.orgrsc.org A good ETL must facilitate the efficient injection and transport of electrons from the cathode to the emissive layer. Materials like B4PyPPm, which features a 2-phenylpyrimidine skeleton, exhibit superior electron mobility, in some cases 10 times higher than related structures. spiedigitallibrary.org
In bipolar hosts, the pyrimidine unit is combined with an electron-donating moiety to enable balanced transport of both charge carriers. researchgate.netrsc.orgresearchgate.net This balance is critical for confining the recombination of electrons and holes within the emissive layer, thereby maximizing the efficiency of the OLED. rsc.org Researchers have successfully synthesized numerous bipolar host materials by coupling 2,4-diphenylpyrimidine (B12087079) or similar structures with carbazole-based donors, leading to high-efficiency green TADF and phosphorescent OLEDs. rsc.orgresearchgate.net
Photoreactive and Photoresponsive Material Design
Photoreactive and photoresponsive polymers are advanced materials that change their properties upon exposure to light. researchgate.netrsc.org This response is triggered by a chromophore within the polymer structure that undergoes a photochemical reaction, such as isomerization, cyclization, or cleavage. researchgate.netnih.govnih.gov Common photoreactive moieties include azobenzene, spiropyran, and coumarin, which can lead to changes in solubility, shape, or drug release. researchgate.netnih.gov For example, the [2+2] photocycloaddition of cinnamate (B1238496) or stilbene (B7821643) derivatives can be used to create crosslinked films or cyclic polymers. nih.govnih.govresearchgate.net
While the photophysical properties of this compound are extensively utilized in luminescent applications, its specific use as the primary chromophore to induce bulk material changes in photoreactive or photoresponsive systems is not widely documented in current literature. The research focus has predominantly been on its stable and efficient performance in optoelectronic devices rather than on leveraging it for photo-induced structural transformations like photocyclization or photodimerization. rsc.org
Sensing and Imaging Material Development
Luminescent materials are increasingly used in the development of chemical sensors and bioimaging agents due to their high sensitivity and potential for non-invasive detection. mdpi.com The core principle often involves a change in the material's fluorescence (e.g., intensity, color, or lifetime) upon interaction with a specific analyte or environmental condition. mdpi.com
The pyrimidine scaffold has shown promise in this area. For instance, a novel diarylethene sensor incorporating a 4,6-dimethylpyrimidine (B31164) unit was developed for the highly selective detection of Zinc ions (Zn²⁺). This sensor operates in a "turn-on" mode, where the fluorescence intensity increases tenfold upon binding to Zn²⁺, with a low detection limit of 8.48 x 10⁻⁸ mol L⁻¹. The system is multi-responsive, reacting to both chemical (Zn²⁺) and light (UV/Visible) stimuli, allowing for its use in constructing molecular logic gates.
Although direct applications of this compound in sensing and imaging are not yet extensively reported, its strong luminescence and stable chemical structure make it a promising candidate for such developments. By functionalizing the phenyl rings with specific recognition groups, it is conceivable to design new sensors where the inherent fluorescence of the diphenylpyrimidine core is modulated by the presence of a target analyte.
Fluorescent Sensors for Chemical Analytes (Acidity, Polarity, Metal Cations)
There is no available scientific literature that specifically investigates the use of This compound as a fluorescent sensor for detecting acidity, polarity, or metal cations. While pyrimidine derivatives are explored for these sensing applications due to the availability of the lone pair electrons on their nitrogen atoms for interaction with analytes, no such studies have been published for this specific compound. researchgate.net
Organic Field-Effect Transistors (OFETs)
A review of the literature shows no reports on the application of This compound in organic field-effect transistors (OFETs). The development of organic semiconductors for OFETs is an active area of research, with a focus on materials that exhibit high charge carrier mobility and stability. rsc.org While various heterocyclic compounds are being investigated, the potential of This compound as a semiconductor in OFETs has not been documented.
Application in Dye-Sensitized Solar Cells (DSSCs)
There is no published research detailing the use of This compound as a sensitizer (B1316253) or component in dye-sensitized solar cells (DSSCs). The design of efficient sensitizers for DSSCs often involves tailoring the electronic properties of molecules to optimize light absorption and electron transfer processes. researchgate.net The suitability of This compound for this purpose has not been explored in the available scientific literature.
Structure-Property Relationships in Optoelectronic Performance
Due to the lack of experimental or theoretical studies on This compound , a detailed analysis of its structure-property relationships for optoelectronic performance cannot be provided.
Influence of Substituent Effects on Electronic and Photophysical Properties
Specific data on how the methyl and phenyl substituents on the pyrimidine core of This compound influence its electronic and photophysical properties is not available. General principles suggest that the phenyl groups would extend the π-conjugation of the pyrimidine ring, likely affecting its absorption and emission spectra. rsc.org However, without experimental data or computational studies, a precise description of these effects for this molecule is not possible.
Correlation of Molecular Planarity and Conjugation with Emission Characteristics
A correlation between the molecular planarity, conjugation, and emission characteristics of This compound has not been established in the scientific literature. The degree of twisting between the phenyl rings and the central pyrimidine ring would significantly impact the extent of π-conjugation and, consequently, the fluorescence properties. rsc.org However, no crystallographic or computational studies are available to provide insight into the specific conformation and emission behavior of this compound.
Future Research Directions and Concluding Outlook
Exploration of Novel and Sustainable Synthetic Methodologies for 2-Methyl-4,6-diphenylpyrimidine
The development of new and sustainable methods for synthesizing this compound is a key area for future research. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and generate significant waste. The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and functional materials, and pyrimidine (B1678525) derivatives are no exception. mdpi.com
Future research will likely focus on:
Microwave-Assisted Organic Synthesis (MAOS): This technique offers rapid heating, shorter reaction times, and often improved yields compared to conventional heating methods. mdpi.com Its application to the synthesis of this compound could lead to more efficient and environmentally friendly processes.
Solvent-Free and Mechanochemical Methods: Performing reactions in the absence of solvents or through mechanical grinding can significantly reduce waste and environmental impact. mdpi.com Investigating these approaches for the condensation reactions typically used to form the pyrimidine ring is a promising avenue.
Continuous Flow Chemistry: This approach offers precise control over reaction parameters, enhanced safety, and easier scalability. mdpi.com Integrating flow chemistry with other green technologies like catalysis could lead to highly efficient and sustainable production of this compound. mdpi.com
Catalytic Systems: The development of novel catalysts, including transition metal catalysts and biocatalysts, can lead to milder reaction conditions and higher selectivity, minimizing byproduct formation.
Advancements in Spectroscopic Characterization and In Situ Monitoring Techniques
A thorough understanding of the structure and reaction dynamics of this compound is crucial for its effective application. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used, future research will benefit from the application of more advanced and in situ methods.
Key areas for advancement include:
Real-Time 2D NMR Spectroscopy: This powerful technique allows for the dynamic analysis of complex organic reactions as they occur. nih.gov Applying this to the synthesis of this compound could provide unprecedented insight into reaction mechanisms and help identify transient intermediates. nih.gov
Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) provides highly accurate mass measurements, crucial for unambiguous structure elucidation. mdpi.com
Isotope Tracing Studies: Using stable isotopes like carbon-13 can help elucidate metabolic pathways and reaction mechanisms. creative-proteomics.com This could be particularly valuable in understanding the fate of this compound in biological systems or its incorporation into materials.
In Situ Hybridization: For biological applications, techniques like in situ hybridization can be used to monitor the abundance of transcripts related to pyrimidine metabolism, although challenges remain for constitutively expressed genes. nih.gov
Computational Design and Predictive Modeling for Enhanced Properties and Applications
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods allow for the prediction of molecular properties and the rational design of new compounds with desired characteristics, saving significant time and resources compared to traditional trial-and-error approaches.
Future computational efforts related to this compound will likely involve:
Density Functional Theory (DFT) Calculations: DFT is a robust method for investigating the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.net Such calculations can provide a deeper understanding of the structure-property relationships of this compound and its derivatives. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. mdpi.combg.ac.rs These models can be used to predict the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts towards more potent or effective compounds. mdpi.combg.ac.rsresearchgate.net
Molecular Docking Studies: For applications in medicinal chemistry, molecular docking simulations can predict how this compound and its analogs bind to biological targets like enzymes or receptors. nih.govnih.gov This is crucial for the rational design of new drug candidates.
In Silico ADME Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step in drug development. nih.gov Computational tools can be used to assess the drug-likeness of this compound derivatives early in the design process. nih.gov
Expanded Applications in Emerging Functional Materials and Interdisciplinary Research
The unique combination of a heterocyclic pyrimidine core and aromatic phenyl side groups suggests that this compound could find applications in a variety of emerging fields beyond its traditional uses.
Potential areas for future exploration include:
Organic Electronics: The conjugated π-system of the diphenylpyrimidine core could be exploited in the design of new organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells.
Fluorescent Probes: The inherent fluorescence of some pyrimidine derivatives suggests that this compound could be a scaffold for developing novel fluorescent sensors for ions, molecules, or biological processes. rsc.org
Coordination Chemistry and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring can act as ligands to coordinate with metal ions, opening up possibilities for the synthesis of novel coordination polymers and MOFs with interesting catalytic, storage, or separation properties.
Interdisciplinary Research: The intersection of chemistry, biology, and materials science will be crucial for unlocking the full potential of this compound. Collaborative research efforts will be essential to explore its use in areas such as drug delivery systems, smart materials, and advanced coatings.
Q & A
Q. What are the standard synthetic routes for preparing 2-methyl-4,6-diphenylpyrimidine, and how can reaction conditions be optimized?
Methodological Answer: this compound is typically synthesized via cross-coupling reactions. A common approach involves halogenated pyrimidine intermediates (e.g., 4,6-dichloro-2-methylpyrimidine) reacting with phenylboronic acids under palladium catalysis. For example, Suzuki-Miyaura coupling conditions (Pd(OAc)₂, NaOtBu, and phosphine ligands in toluene/water) are effective for introducing phenyl groups at the 4- and 6-positions . Optimization includes:
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
- Catalyst loading : 2–5 mol% Pd(OAc)₂ with tri(tert-butyl)phosphine ligand (10 wt% in hexane) ensures high yield.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Q. How is this compound characterized, and what spectroscopic data are critical for validation?
Methodological Answer: Key characterization techniques include:
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm, multiplet), methyl group (δ 2.5–2.7 ppm, singlet).
- ¹³C NMR : Pyrimidine carbons (δ 155–165 ppm), methyl carbon (δ 20–25 ppm).
- Mass spectrometry : Molecular ion peak at m/z 262.3 ([M+H]⁺) confirms molecular weight .
- Melting point : >300°C (decomposes without melting, observed via differential scanning calorimetry) .
Q. What are the solubility and stability considerations for handling this compound in laboratory settings?
Methodological Answer:
- Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform) .
- Stability :
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for optoelectronic applications?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can:
- Model HOMO-LUMO gaps (~3.5–4.0 eV) to assess charge transport potential.
- Predict absorption spectra (UV-vis) by simulating excited-state transitions .
- Validate experimental data (e.g., cyclic voltammetry) for redox behavior.
Reference : Compare computed dipole moments with experimental solvatochromic shifts .
Q. What strategies resolve contradictions in reported reaction yields for phenyl group substitutions on pyrimidine cores?
Methodological Answer: Yield discrepancies often arise from:
- Steric hindrance : Bulkier substituents reduce coupling efficiency. Use bulk-tolerant catalysts (e.g., Pd(dppf)Cl₂) .
- Moisture sensitivity : Ensure anhydrous conditions via molecular sieves or rigorous solvent drying.
- By-product analysis : TLC or HPLC-MS identifies side products (e.g., dehalogenated intermediates) .
Q. How can toxicity and environmental impact be assessed for this compound derivatives?
Methodological Answer:
- Acute toxicity : Follow OECD 423 guidelines (oral administration in rodents, LD₅₀ determination) .
- Environmental persistence :
- Biodegradation assays (OECD 301B) measure half-life in soil/water.
- Use EPA models (EPI Suite) to predict bioaccumulation and ecotoxicity .
Q. What advanced spectroscopic techniques elucidate the tautomeric behavior of this compound?
Methodological Answer:
Q. How does substituent variation (e.g., electron-withdrawing groups) affect the reactivity of pyrimidine derivatives in cross-coupling reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
